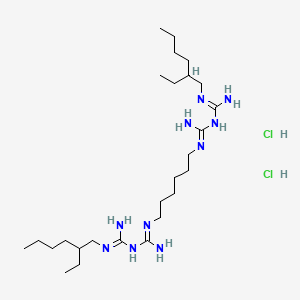

Alexidine dihydrochloride

Descripción

Propiedades

IUPAC Name |

1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56N10.2ClH/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2;;/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJJFBHTDVWTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H58Cl2N10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22573-93-9 (Parent) | |

| Record name | Alexidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045881 | |

| Record name | Alexidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1715-30-6 | |

| Record name | Alexidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,11,13-Tetraazatetradecanediimidamide, N1,N14-bis(2-ethylhexyl)-3,12-diimino-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alexidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N''-bis(2-ethylhexyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediamidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALEXIDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2A7616PY1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alexidine Dihydrochloride: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alexidine dihydrochloride, a bisbiguanide antiseptic, has garnered significant attention beyond its initial use in dental applications. Its potent antimicrobial and anticancer properties have prompted extensive research into its underlying mechanisms of action. This technical guide synthesizes the current understanding of how alexidine dihydrochloride exerts its biological effects at a molecular and cellular level. It details a dual mechanism involving the targeted inhibition of the mitochondrial phosphatase PTPMT1 in mammalian cells, leading to apoptosis, and a broad-spectrum antimicrobial activity driven by the disruption of microbial cell membranes. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways involved, serving as a critical resource for professionals in drug development and biomedical research.

Introduction

Alexidine is a cationic bisbiguanide antimicrobial agent known for its rapid and potent biocidal activity against a wide range of bacteria and fungi.[1][2] Its chemical structure, featuring two ethylhexyl end groups, distinguishes it from the more commonly known chlorhexidine and is thought to contribute to its faster bactericidal action.[3][4] Initially recognized for its anti-plaque and antiseptic properties in oral hygiene, recent research has unveiled its potential as an anticancer and broad-spectrum antifungal agent.[5][6] This guide will explore the multifaceted mechanism of action of alexidine dihydrochloride, focusing on its effects on both mammalian and microbial cells.

Mechanism of Action in Mammalian Cells: PTPMT1 Inhibition and Apoptosis

In mammalian cells, particularly cancer cells, alexidine dihydrochloride's primary mechanism involves the induction of mitochondrial-mediated apoptosis.[6][7] This is initiated by the selective inhibition of Protein Tyrosine Phosphatase Mitochondrial 1 (PTPMT1), a dual-specificity phosphatase localized to the mitochondria.[1][8]

PTPMT1 Inhibition

Alexidine is a selective and effective inhibitor of PTPMT1, with a significantly lower IC50 value for this enzyme compared to other phosphatases.[9][10] The inhibition of PTPMT1 disrupts mitochondrial function, leading to a cascade of events that culminate in programmed cell death.[7]

Mitochondrial Dysfunction and Apoptotic Cascade

The inhibition of PTPMT1 by alexidine initiates a well-defined apoptotic pathway:

-

Mitochondrial Membrane Potential (ΔΨm) Depolarization: Treatment with alexidine leads to a rapid depolarization of the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[6] This can be detected as early as 3 hours post-treatment.[6]

-

Increased Cytosolic Calcium: Following ΔΨm depolarization, there is an increase in cytosolic Ca2+ levels.[6]

-

Caspase Activation: Alexidine triggers a specific sequence of caspase activation. Caspase-2 and caspase-9 activities are detectable at 12 hours, followed by caspase-8 at 24 hours, and finally, the executioner caspase-3 at 48 hours.[6]

-

Apoptosis Induction: The activation of the caspase cascade leads to the execution of apoptosis, characterized by DNA fragmentation and cell death.[6]

The following diagram illustrates the proposed signaling pathway for alexidine-induced apoptosis in mammalian cells.

Caption: Signaling pathway of alexidine-induced apoptosis in mammalian cells.

Antimicrobial Mechanism of Action

Alexidine's antimicrobial activity is primarily attributed to its ability to disrupt the integrity of microbial cell membranes.[2] This mechanism is rapid and effective against a broad spectrum of bacteria and fungi, including antibiotic-resistant strains.[5]

Interaction with Microbial Membranes

The cationic nature of alexidine facilitates its electrostatic attraction to the negatively charged components of microbial cell surfaces.[2]

-

Lipopolysaccharide (LPS) and Lipoteichoic Acid (LTA) Binding: Alexidine binds to LPS in the outer membrane of Gram-negative bacteria and LTA in the cell wall of Gram-positive bacteria.[4][11] This interaction neutralizes these molecules and disrupts membrane stability.[4][11]

-

Lipid Phase Separation: The hydrophobic ethylhexyl end groups of alexidine are thought to penetrate into the lipid bilayer, causing lipid phase separation and the formation of domains within the bacterial membrane.[4] This severely compromises membrane function.

Membrane Permeabilization and Cellular Leakage

The disruption of the membrane leads to increased permeability.[2] This results in the leakage of intracellular components, such as nucleotides, and a loss of the cell's ability to maintain homeostasis, ultimately leading to cell death.[12]

Anti-biofilm Activity

Alexidine is highly effective at both inhibiting the formation of microbial biofilms and eradicating pre-formed biofilms.[5] This is achieved through a combination of killing the planktonic cells that initiate biofilm formation and disrupting the extracellular matrix of established biofilms.[3] Studies have shown that alexidine exposure can lead to a reduction in the carbohydrate, protein, and extracellular DNA (e-DNA) content of the biofilm matrix.[3]

The following diagram illustrates the proposed antimicrobial mechanism of action of alexidine.

Caption: Antimicrobial mechanism of action of alexidine dihydrochloride.

Quantitative Data Summary

The biological activity of alexidine dihydrochloride has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Anticancer Activity of Alexidine Dihydrochloride

| Cell Line | Cell Type | Parameter | Value (µM) | Reference |

| FaDu | Human hypopharyngeal squamous cancer | ED50 | ~1.8 | [6] |

| C666-1 | Human undifferentiated nasopharyngeal cancer | ED50 | ~2.6 | [6] |

| GM05757 | Primary normal human fibroblast | ED50 | ~8.8 | [6] |

| HNEpC | Primary normal human nasal epithelial | ED50 | ~8.9 | [6] |

| NIH/3T3 | Mouse embryonic fibroblast | ED50 | ~19.6 | [6] |

| Panc-1, MIA PaCa-2, AsPC-1, Psn-1 | Human pancreatic adenocarcinoma | IC50 | ~2.5 | [13] |

| HeLa | Human cervical cancer | EC50 | ~2.8 | [9] |

Table 2: Enzyme Inhibitory Activity of Alexidine Dihydrochloride

| Enzyme | Parameter | Value (µM) | Reference |

| PTPMT1 | IC50 | 1.08 | [10] |

| MKP-3 | IC50 | 265 | [9] |

Table 3: Antimicrobial and Anti-biofilm Activity of Alexidine Dihydrochloride

| Organism | Activity | Parameter | Value (µg/mL) | Reference |

| Candida albicans | Antifungal | MIC50 | 0.2-0.4 | [8] |

| Candida spp. | Anti-biofilm | Eradication | 1.5 - 6 | [5] |

| Acinetobacter baumannii | Antibacterial | MIC | 3.125 µM | [5] |

| Acinetobacter baumannii | Anti-biofilm | MBIC | 12.5 µM | [5] |

| Acinetobacter baumannii | Anti-biofilm | MBEC | 25-100 µM | [5] |

| Candida hemeulonii | Antifungal | MIC | 0.5 | [12] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on alexidine dihydrochloride.

In Vitro PTPMT1 Phosphatase Activity Assay

This assay measures the ability of alexidine to inhibit the enzymatic activity of PTPMT1.

-

Reagents: Recombinant PTPMT1 enzyme, a suitable phosphatase substrate (e.g., O-methylfluorescein phosphate - OMFP), assay buffer at optimal pH for the enzyme.

-

Procedure:

-

Recombinant PTPMT1 is incubated with varying concentrations of alexidine dihydrochloride.

-

The substrate, OMFP, is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The dephosphorylation of OMFP by PTPMT1 generates a fluorescent product.

-

The fluorescence is measured using a plate reader.

-

The concentration of alexidine that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.[10][14]

-

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

-

Materials: 96-well microtiter plates, appropriate growth medium (e.g., RPMI 1640 for fungi, Mueller-Hinton broth for bacteria), microbial inoculum standardized to a specific density (e.g., 0.5 McFarland standard).

-

Procedure:

-

Serial dilutions of alexidine dihydrochloride are prepared in the growth medium in the wells of a 96-well plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of alexidine in which no visible growth is observed.[5]

-

Biofilm Inhibition and Eradication Assays (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent biofilm formation or destroy existing biofilms.

-

Materials: 96-well flat-bottom microtiter plates, appropriate growth medium, bacterial or fungal inoculum, 0.1% crystal violet solution, 30% acetic acid or ethanol for solubilization.

-

Procedure for Inhibition:

-

Varying concentrations of alexidine are added to the wells of the microtiter plate along with the microbial inoculum.

-

The plate is incubated to allow for biofilm formation.

-

Planktonic (non-adherent) cells are removed by washing the plate.

-

The remaining biofilm is stained with crystal violet.

-

Excess stain is washed away, and the bound dye is solubilized.

-

The absorbance of the solubilized dye is measured, which is proportional to the biofilm biomass.

-

-

Procedure for Eradication:

-

Microorganisms are first allowed to form a mature biofilm in the microtiter plate.

-

The planktonic cells are removed, and fresh medium containing different concentrations of alexidine is added to the wells.

-

After a specific treatment time, the biofilm is stained and quantified as described above.

-

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures changes in the mitochondrial membrane potential using a fluorescent dye like Tetramethylrhodamine, Methyl Ester (TMRE).

-

Materials: Fluorescent microscope or plate reader, cell culture plates, the fluorescent dye TMRE.

-

Procedure:

-

Cells are cultured in appropriate plates.

-

The cells are treated with alexidine for the desired time.

-

TMRE is added to the cells. TMRE is a cationic dye that accumulates in mitochondria with an intact membrane potential, resulting in a bright red fluorescence.

-

In cells with depolarized mitochondria (as in apoptosis), the TMRE does not accumulate, and the fluorescence is diminished.

-

The fluorescence intensity is measured to assess the change in ΔΨm.

-

Quantification of Fungal Ergosterol Content

This spectrophotometric method is used to determine the amount of ergosterol, a key component of the fungal cell membrane.

-

Procedure:

-

Fungal cells are cultured with or without alexidine.

-

The cells are harvested, and the cell pellet is weighed.

-

The cells undergo saponification by heating with alcoholic potassium hydroxide to break open the cells and hydrolyze lipids.

-

The non-saponifiable lipids, which include ergosterol, are extracted using a solvent like n-heptane.

-

The solvent containing the extracted sterols is then analyzed using a spectrophotometer.

-

The absorbance is scanned between 240 and 300 nm. The characteristic four-peaked spectrum of ergosterol allows for its quantification.[15][16] The ergosterol content is then calculated based on the absorbance at specific wavelengths and the wet weight of the initial cell pellet.[15][16]

-

The following diagram provides a workflow for a typical biofilm inhibition experiment.

Caption: Experimental workflow for a biofilm inhibition assay.

Conclusion

Alexidine dihydrochloride exhibits a sophisticated and dual-pronged mechanism of action that accounts for its potent anticancer and broad-spectrum antimicrobial activities. In mammalian cells, its selective inhibition of the mitochondrial phosphatase PTPMT1 triggers the intrinsic apoptotic pathway, making it a promising candidate for cancer therapy. Concurrently, its ability to rapidly disrupt microbial membranes provides a powerful defense against a wide array of pathogenic bacteria and fungi, including those forming resilient biofilms. The comprehensive data and detailed methodologies presented in this guide offer a valuable resource for the scientific community, paving the way for further research and development of alexidine-based therapeutics. The continued exploration of its molecular interactions and biological effects will undoubtedly unlock its full therapeutic potential.

References

- 1. Pharmacological targeting of the mitochondrial phosphatase PTPMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the Antibacterial Efficacy of Alexidine and Chlorhexidine Against Enterococcus Faecalis: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic insights into antifungal potential of Alexidine dihydrochloride and hexachlorophene in Candida albicans: a drug repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Potential use of alexidine dihydrochloride as an apoptosis-promoting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Repurposing of Alexidine Dihydrochloride as an Apoptosis Initiator and Cell Cycle Inhibitor in Human Pancreatic Cancer. | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Downregulation of the Mitochondrial Phosphatase PTPMT1 Is Sufficient to Promote Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Targeting of the Mitochondrial Phosphatase PTPMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alexidine and chlorhexidine bind to lipopolysaccharide and lipoteichoic acid and prevent cell activation by antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Alexidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for alexidine dihydrochloride, a potent antiseptic agent. The document details the necessary precursors, reaction conditions, and purification methods, supported by available quantitative data and characterization information. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important antimicrobial compound.

Overview of the Synthesis Pathway

The synthesis of alexidine dihydrochloride is a multi-step process that begins with the preparation of a key intermediate, 1,6-bis(cyano-guanidino)hexane. This intermediate is then reacted with 2-ethylhexylamine hydrochloride in a high-boiling point solvent to yield alexidine, which is subsequently purified and converted to its dihydrochloride salt.

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of Alexidine Dihydrochloride.

Synthesis of the Precursor: 1,6-bis(cyano-guanidino)hexane

The synthesis of the key intermediate, 1,6-bis(cyano-guanidino)hexane, is crucial for the overall process. A common method involves the reaction of hexamethylenediamine hydrochloride with sodium dicyandiamide.

Experimental Protocol: Synthesis of 1,6-bis(cyano-guanidino)hexane[1]

-

Reactants: Hexamethylenediamine hydrochloride and sodium dicyandiamide are used as the primary reactants. The molar ratio of hexamethylenediamine hydrochloride to sodium dicyandiamide typically ranges from 1.0:1.6 to 1.0:2.4.

-

Solvent: The reaction is carried out in n-butanol or a mixed solution of n-butanol and water.

-

Reaction Conditions: The reaction mixture is heated to reflux at a temperature between 100°C and 140°C for a duration of 2 to 7 hours.

-

Work-up and Purification:

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting solid is washed, followed by suction filtration.

-

The purified product is then vacuum-dried.

-

This method is advantageous due to its simple process, mild reaction conditions, and high yield and purity of the final product[1].

Quantitative Data for Precursor Synthesis

| Parameter | Value | Reference |

| Molar Ratio (Hexamethylenediamine HCl : Sodium Dicyandiamide) | 1.0 : 1.6 - 1.0 : 2.4 | [1] |

| Reaction Temperature | 100 - 140 °C | [1] |

| Reaction Time | 2 - 7 hours | [1] |

Synthesis of Alexidine Dihydrochloride

The final step in the synthesis involves the reaction of 1,6-bis(cyano-guanidino)hexane with 2-ethylhexylamine hydrochloride in a molten state within a high-boiling solvent.

Experimental Protocol: Synthesis of Alexidine Dihydrochloride[2]

-

Preparation of 2-ethylhexylamine hydrochloride: In a 1L three-necked bottle, 5N HCl (124mL) is added. While maintaining the temperature below 30°C in an ice-water bath, 2-ethylhexylamine (60.0g, 0.464mol) is added dropwise.

-

Reaction Setup: To the prepared 2-ethylhexylamine hydrochloride solution, 1,6-bis(N3-cyano-N1-guanidino)hexane and a high-boiling solvent are added.

-

Reaction Conditions: The mixture is heated with an oil bath to the specified reaction temperature (e.g., 152°C) and allowed to react for a set time (e.g., 30 minutes), resulting in a mashed product.

-

Initial Purification:

-

The reaction mixture is cooled to 50°C, and acetone (500mL) is slowly added to form a muddy liquid.

-

The mixture is filtered, and the filter cake is collected to yield a light yellow semi-solid.

-

Ethanol (500mL) is added, and the mixture is refluxed to dissolve the solid.

-

The solution is cooled to 60°C, and acetone (2.5L) is added dropwise to precipitate the solid.

-

The solid is collected by filtration, washed with acetone (100mL), and dried at room temperature.

-

-

Recrystallization:

-

The crude solid is dispersed in water (700mL) and heated to 90°C until fully dissolved.

-

The solution is slowly cooled to room temperature and then further cooled to 10°C to allow for crystallization.

-

The solid is collected by filtration, washed with water (50mL), and dried.

-

This recrystallization process can be repeated to achieve higher purity.

-

Quantitative Data for Alexidine Dihydrochloride Synthesis and Purification[2]

| Stage | Yield | HPLC Purity |

| Initial Precipitation | 46% | 96.4% |

| 1st Recrystallization | - | 98.8% |

| 2nd Recrystallization | 52% | 99.2% |

| 3rd Recrystallization | 39% | 99.5% |

Reaction Parameters

| Parameter | Value/Examples | Reference |

| High-Boiling Solvents | Decane, Dodecane, Diethylene glycol dimethyl ether | [2] |

| Reaction Temperature | 152°C - 180°C | [2] |

| Reaction Time | 30 minutes - 2 hours | [2] |

| Reactant Concentration (1,6-bis(cyano-guanidino)hexane) | 0.01 - 10 mol/L | [2] |

Characterization of Alexidine Dihydrochloride

Proper characterization of the synthesized alexidine dihydrochloride is essential to confirm its identity and purity.

¹H NMR Spectroscopy

A ¹H NMR spectrum of alexidine dihydrochloride was recorded in DMSO-d₆ at 400MHz. The following chemical shifts (δ) were observed[2]:

-

7.67 ppm (s, 4H)

-

6.90 ppm (s, 8H)

-

3.05 ppm (m, 8H)

-

1.42 ppm (s, 6H)

-

1.28 ppm (m, 20H)

-

0.83 ppm (m, 12H)

This data is crucial for confirming the structure of the synthesized molecule.

Logical Relationship of Synthesis Steps

Caption: Logical progression of the alexidine dihydrochloride synthesis.

Conclusion

The synthesis of alexidine dihydrochloride is a well-defined process that can be performed with high yield and purity. Careful control of reaction conditions and a multi-step purification protocol are essential for obtaining a product suitable for pharmaceutical applications. The information provided in this guide, including detailed experimental protocols and quantitative data, offers a solid foundation for researchers and professionals working with this important antimicrobial agent. Further characterization using techniques such as ¹³C NMR, FT-IR, and mass spectrometry can provide additional confirmation of the product's identity and purity.

References

Antifungal Mechanism of Alexidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alexidine dihydrochloride (AXD), a bisbiguanide compound initially developed as an antiseptic, has emerged as a potent antifungal agent with a broad spectrum of activity against clinically relevant fungal pathogens, including drug-resistant strains and biofilms. This technical guide provides an in-depth exploration of the core antifungal mechanisms of Alexidine dihydrochloride. The primary mode of action involves the disruption of mitochondrial function, leading to a cascade of events including the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and induction of an apoptotic-like cell death pathway. Additionally, AXD compromises fungal cell membrane integrity, contributing to its fungicidal effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to facilitate further research and drug development efforts.

Core Antifungal Mechanisms

Alexidine dihydrochloride exerts its fungicidal activity through a multi-targeted approach, primarily centered on the disruption of mitochondrial homeostasis and compromising cell membrane integrity.

Induction of Mitochondrial Dysfunction

The primary intracellular target of Alexidine dihydrochloride is believed to be a mitochondrial protein tyrosine phosphatase, PTPMT1, or its fungal orthologs.[1][2][3] Inhibition of this key phosphatase disrupts mitochondrial function, initiating a cascade of events that culminates in cell death.[4][5]

-

Inhibition of Mitochondrial Phosphatase (PTPMT1): In mammalian cells, AXD is a selective inhibitor of PTPMT1, a phosphatase localized to the mitochondrial inner membrane that is crucial for maintaining mitochondrial function.[3][5] This inhibition leads to mitochondrial apoptosis.[2][4] It is strongly hypothesized that AXD targets a homologous phosphatase in fungal mitochondria, triggering a similar cascade of dysfunction.[1]

-

Loss of Mitochondrial Membrane Potential (ΔΨm): AXD treatment leads to the depolarization of the mitochondrial membrane, a critical event indicating mitochondrial damage and a key step in the intrinsic apoptotic pathway.

-

Generation of Reactive Oxygen Species (ROS): The disruption of the mitochondrial electron transport chain, a consequence of AXD-induced damage, results in the excessive production and accumulation of intracellular ROS.[6] This oxidative stress damages cellular components, including lipids, proteins, and DNA, further contributing to cell death.[7][8]

Compromised Membrane Integrity

Alexidine dihydrochloride directly impacts the fungal plasma membrane, leading to increased permeability.

-

Nucleotide Leakage: Studies have shown that AXD treatment causes the leakage of intracellular nucleotides, indicating that the plasma membrane has been permeabilized.[6][9]

-

Mechanism of Disruption: Unlike lytic agents that cause wholesale membrane destabilization and protein leakage, AXD's effect appears more specific.[6] The precise mechanism is not fully elucidated but is a significant contributor to its fungicidal activity.

Induction of Apoptotic-Like Cell Death

The culmination of mitochondrial dysfunction and oxidative stress is the activation of a programmed cell death pathway in fungi that resembles apoptosis in higher eukaryotes.[2][10] Key features include:

-

Metacaspase Activation: Fungi possess metacaspases, which are cysteine proteases functionally analogous to mammalian caspases, key executioners of apoptosis.[11] The apoptotic cascade initiated by AXD likely involves the activation of these metacaspases.

-

DNA Fragmentation: A hallmark of apoptosis, the fragmentation of nuclear DNA, is observed following AXD treatment.[12]

Anti-Biofilm and Anti-Virulence Activity

AXD is highly effective against fungal biofilms, which are notoriously resistant to conventional antifungal agents.[2][13]

-

Inhibition and Eradication: It both prevents the formation of new biofilms and eradicates mature, pre-formed biofilms at low concentrations.[2][14]

-

Inhibition of Dispersal: AXD inhibits the release of yeast cells from the biofilm, a critical step for the dissemination of infection.[2][14]

-

Downregulation of Virulence Factors: In Candida albicans, AXD has been shown to downregulate the activity of phospholipase, an important enzyme for tissue invasion.[6]

Quantitative Data: Antifungal Potency

The following tables summarize the minimum inhibitory concentration (MIC) and other quantitative measures of Alexidine dihydrochloride's activity against various fungal pathogens.

| Fungal Species | Strain Type | MIC Range (µg/mL) | MIC Range (µM) | Reference(s) |

| Candida albicans | Wild Type & Clinical Isolates | ≤1.5 | 0.34 - 0.69 | [2][6] |

| Candida glabrata | Fluconazole-Resistant | ≤1.5 | - | [2] |

| Candida parapsilosis | Fluconazole-Resistant | ≤1.5 | - | [2] |

| Candida auris | Fluconazole-Resistant | ≤1.5 | - | [2] |

| Candida krusei | Wild Type | >1.5 | - | [14] |

| Candida hemeulonii | sensu stricto | 0.5 | - | [6] |

| Cryptococcus neoformans | Wild Type | ≤1.5 | - | [2] |

| Aspergillus fumigatus | Wild Type | 1.5 - 6 | - | [2] |

| Table 1: Minimum Inhibitory Concentrations (MIC) of Alexidine Dihydrochloride against Planktonic Fungal Cells. |

| Fungal Species | Biofilm Activity | Concentration | Effect | Reference(s) |

| Candida spp. | Eradication of Mature Biofilm | 1.5 - 6 µg/mL | Decimation of biofilm | [2][14] |

| Cryptococcus neoformans | Eradication of Mature Biofilm | 1.5 - 6 µg/mL | Decimation of biofilm | [2] |

| Aspergillus fumigatus | Eradication of Mature Biofilm | 1.5 - 6 µg/mL | Decimation of biofilm | [2] |

| Candida albicans | Inhibition of Biofilm Dispersal | 150 ng/mL | Inhibition of lateral yeast formation | [2][14] |

| Candida hemeulonii | Inhibition of Biofilm Formation | 0.5 µg/mL | 78.69% reduction | [6] |

| Table 2: Anti-Biofilm Activity of Alexidine Dihydrochloride. |

Visualizations: Pathways and Workflows

Proposed Antifungal Signaling Pathway of Alexidine Dihydrochloride

Caption: Proposed signaling cascade of Alexidine dihydrochloride in fungal cells.

Experimental Workflow for Assessing Antifungal Activity

Caption: A generalized workflow for investigating AXD's antifungal effects.

Detailed Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for yeasts and filamentous fungi.

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (yeasts) or 4-7 days (molds).

-

Prepare a cell suspension in sterile 0.85% saline. For molds, gently scrape the surface with a sterile loop to harvest conidia, avoiding agar carryover.

-

Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Further dilute the suspension in RPMI 1640 medium (buffered with MOPS) to achieve the final inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).[15]

-

-

Drug Dilution:

-

Prepare a stock solution of Alexidine dihydrochloride in DMSO.

-

Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 - 16 µg/mL).

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution.

-

Include a drug-free well (growth control) and an uninoculated well (sterility control).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Endpoint Reading:

-

The MIC is defined as the lowest concentration of AXD that causes a significant inhibition (typically ≥50% or ≥80%) of growth compared to the drug-free control, determined by visual inspection or spectrophotometrically.[16]

-

Protocol: Assessment of Intracellular ROS Production

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Cell Preparation and Treatment:

-

Grow fungal cells to the mid-logarithmic phase in a suitable liquid medium.

-

Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a density of approximately 1 x 10⁷ cells/mL.

-

Treat the cells with the desired concentration of Alexidine dihydrochloride (e.g., MIC or 2x MIC) for a specified time (e.g., 1-4 hours) at 35°C. Include an untreated control.

-

-

Staining:

-

Measurement:

-

Wash the cells twice with PBS to remove excess probe.

-

Resuspend the final cell pellet in PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or analyze individual cells via flow cytometry.[17][18] An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.

-

Protocol: Assessment of Plasma Membrane Integrity

This protocol uses the fluorescent dye Propidium Iodide (PI), which can only enter cells with compromised membranes.

-

Cell Preparation and Treatment:

-

Prepare and treat fungal cells with Alexidine dihydrochloride as described in Protocol 4.2, step 1.

-

-

Staining:

-

After treatment, harvest the cells by centrifugation.

-

Resuspend the cells in 500 µL of PBS.

-

Add PI to a final concentration of 1-2 µg/mL.[19]

-

Incubate at room temperature in the dark for 10-15 minutes.

-

-

Measurement:

-

Analyze the samples immediately by flow cytometry.

-

Use an appropriate channel for PI detection (e.g., FL-2 or FL-3, excitation ~488 nm, emission ~617 nm).

-

The percentage of PI-positive cells represents the population with compromised plasma membrane integrity.[19]

-

Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the cationic dye JC-1, which differentially stains mitochondria based on their membrane potential.

-

Cell Preparation and Treatment:

-

Prepare and treat fungal cells with Alexidine dihydrochloride as described in Protocol 4.2, step 1. A known mitochondrial uncoupler like CCCP can be used as a positive control for depolarization.[20]

-

-

Staining:

-

After treatment, harvest the cells and resuspend them in PBS or culture medium.

-

Add JC-1 to a final concentration of 1-5 µM.

-

Incubate the cells in the dark for 15-30 minutes at 37°C.[21]

-

-

Measurement:

-

Wash the cells with PBS to remove excess dye.

-

Analyze the cells by flow cytometry or fluorescence microscopy.

-

In healthy, energized mitochondria, JC-1 forms aggregates that emit red fluorescence (~590 nm). In damaged, depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence (~530 nm).[22][23]

-

A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.

-

Conclusion and Future Directions

Alexidine dihydrochloride demonstrates significant potential as a next-generation antifungal agent. Its multifaceted mechanism, which centers on inducing mitochondrial apoptosis and disrupting membrane integrity, makes it effective against a broad range of pathogens and less susceptible to the development of resistance. Its potent activity against biofilms is particularly noteworthy. Future research should focus on elucidating the precise fungal orthologs targeted by AXD, further detailing the downstream signaling pathways, and evaluating its efficacy and safety in advanced preclinical and clinical models of invasive fungal infections. The synergistic potential of AXD with existing antifungals also warrants deeper investigation as a strategy to combat drug-resistant infections.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Pharmacological Targeting of the Mitochondrial Phosphatase PTPMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Downregulation of the Mitochondrial Phosphatase PTPMT1 Is Sufficient to Promote Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological targeting of the mitochondrial phosphatase PTPMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic insights into antifungal potential of Alexidine dihydrochloride and hexachlorophene in Candida albicans: a drug repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BioRender Learning Hub | Tips for Illustrating Biological Pathways [biorender.com]

- 10. Antifungal Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. An apoptosis-inducing factor controls programmed cell death and laccase expression during fungal interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 15. Antifungal activity of alexidine dihydrochloride in a novel diabetic mouse model of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Antifungal Activity of (1)-N-2-Methoxybenzyl-1,10-phenanthrolinium Bromide against Candida albicans and Its Effects on Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. T-2307 Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chem-agilent.com [chem-agilent.com]

- 22. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Core Antibiofilm Mechanism of Alexidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexidine dihydrochloride, a bisbiguanide antiseptic, has garnered significant attention for its potent antimicrobial and, notably, its antibiofilm activities against a broad spectrum of pathogens, including multidrug-resistant bacteria and fungi.[1][2] Biofilm-associated infections pose a significant clinical challenge due to their inherent tolerance to conventional antimicrobial agents.[2][3] This technical guide provides an in-depth exploration of the core mechanisms by which Alexidine dihydrochloride inhibits and eradicates microbial biofilms, supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action.

Mechanism of Action

The primary antibiofilm mechanism of Alexidine dihydrochloride is centered on its rapid and potent interaction with the microbial cell membrane. As a cationic molecule, it electrostatically interacts with negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.[4][5][6] This interaction disrupts membrane integrity, leading to increased permeability, leakage of intracellular components like nucleotides, and ultimately, cell death.[5][7][8]

Beyond direct membrane damage, Alexidine dihydrochloride has been shown to downregulate the expression of genes associated with biofilm formation in pathogens like Acinetobacter baumannii.[9][10] This suggests a multi-faceted approach where the compound not only kills the constituent cells of a biofilm but also interferes with the genetic and regulatory pathways essential for biofilm development and maintenance.

Quantitative Data on Antibiofilm Activity

The efficacy of Alexidine dihydrochloride against biofilms has been quantified through various in vitro studies. The following tables summarize key quantitative data for its activity against Acinetobacter baumannii.

Table 1: Minimum Inhibitory, Biofilm Inhibitory, and Biofilm Eradication Concentrations of Alexidine Dihydrochloride against Acinetobacter baumannii

| Parameter | Concentration (µM) | Description | Reference |

| MIC | 3.125 | Minimum Inhibitory Concentration for planktonic cells. | [2][10] |

| MBIC | 12.5 | Minimum Biofilm Inhibitory Concentration, inhibiting biofilm formation by ≥93%. | [2][3][10] |

| MBEC | 25–100 | Minimum Biofilm Eradication Concentration, eradicating 60–77.4% of pre-formed biofilms. | [2][3][10] |

Table 2: Biofilm Inhibition and Eradication Percentages for Alexidine Dihydrochloride against Acinetobacter baumannii

| Concentration (µM) | Biofilm Inhibition (%) | Biofilm Eradication (%) | Reference |

| 12.5 | >90 | - | [2][3] |

| 25 | - | >60 | [3] |

| 100 | - | Significantly reduced biomass | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the antibiofilm activity of Alexidine dihydrochloride.

Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Suspension Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture.

-

Serial Dilution: Perform serial two-fold dilutions of Alexidine dihydrochloride in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Biofilm Formation Inhibition (MBIC) Assay

-

Bacterial Culture: Grow bacterial strains in a suitable medium (e.g., Tryptic Soy Broth) overnight.

-

Assay Setup: In a 96-well polystyrene microtiter plate, add varying concentrations of Alexidine dihydrochloride to the wells.

-

Inoculation: Add the bacterial culture to the wells.

-

Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

Quantification (Crystal Violet Staining):

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilms with 0.1% crystal violet for 15-20 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the stain by adding 95% ethanol or 33% acetic acid.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The MBIC is the lowest concentration that shows significant inhibition of biofilm formation compared to the control.[3][9]

-

Pre-formed Biofilm Eradication (MBEC) Assay

-

Biofilm Formation: Allow biofilms to form in a 96-well plate as described in the MBIC assay (steps 1-3, without the addition of the test compound).

-

Treatment: After the incubation period for biofilm formation (e.g., 48 hours), remove the planktonic cells and add fresh media containing serial dilutions of Alexidine dihydrochloride to the wells with the pre-formed biofilms.[3]

-

Incubation: Incubate the plate for another 24 hours.

-

Quantification: Quantify the remaining biofilm biomass using the crystal violet staining method as described above. The MBEC is the lowest concentration that results in a significant reduction of the pre-formed biofilm.[3][11]

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

-

Biofilm Growth: Grow biofilms on a suitable surface (e.g., glass coverslips) in the presence or absence of Alexidine dihydrochloride.

-

Staining: Stain the biofilms with fluorescent dyes that differentiate between live and dead cells (e.g., SYTO 9 for live cells and propidium iodide for dead cells).

-

Imaging: Visualize the three-dimensional structure of the biofilm using a confocal laser scanning microscope. This allows for the assessment of biofilm thickness, surface area, and the viability of the embedded cells.[3]

Visualizing the Mechanism and Workflows

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Caption: Interaction of Alexidine Dihydrochloride with the bacterial cell envelope.

Caption: Experimental workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.

Caption: Logical flow of Alexidine Dihydrochloride's antibiofilm mechanisms.

Conclusion

Alexidine dihydrochloride demonstrates a robust and multi-pronged mechanism against microbial biofilms. Its primary mode of action involves the rapid disruption of the cell membrane, leading to bactericidal effects. Furthermore, its ability to downregulate genes crucial for biofilm formation underscores its potential as a comprehensive antibiofilm agent. The quantitative data and established experimental protocols provide a solid foundation for further research and development of Alexidine dihydrochloride as a therapeutic strategy to combat persistent biofilm-associated infections.

References

- 1. Alexidine Dihydrochloride Has Broad-Spectrum Activities against Diverse Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antibacterial and Antibiofilm Properties of the Alexidine Dihydrochloride (MMV396785) against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Comparison of the Antibacterial Efficacy of Alexidine and Chlorhexidine Against Enterococcus Faecalis: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial and Antibiofilm Properties of the Alexidine Dihydrochloride (MMV396785) against Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. applications.emro.who.int [applications.emro.who.int]

Methodological & Application

Alexidine Dihydrochloride: Application Notes and Protocols for Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alexidine dihydrochloride is a bisbiguanide compound originally investigated for its antiseptic properties. Recent research has repurposed this small molecule as a potent anti-cancer agent with selective toxicity towards cancer cells over normal cells. These application notes provide a comprehensive overview of the mechanism of action of Alexidine dihydrochloride and detailed protocols for its use in cancer cell line research. The primary mechanism involves the inhibition of the mitochondrial phosphatase PTPMT1, leading to mitochondrial dysfunction, activation of the intrinsic apoptotic pathway, and cell cycle arrest. This document serves as a guide for researchers investigating the therapeutic potential of Alexidine dihydrochloride in various cancer models.

Mechanism of Action

Alexidine dihydrochloride exerts its anti-cancer effects primarily through the targeted inhibition of Protein Tyrosine Phosphatase Mitochondrial 1 (PTPMT1).[1][2] This enzyme plays a crucial role in mitochondrial function. Inhibition of PTPMT1 by Alexidine dihydrochloride disrupts mitochondrial membrane potential, leading to a cascade of events that culminate in apoptosis.[1][3] This process involves the release of pro-apoptotic factors from the mitochondria, activating the intrinsic apoptotic pathway.[1] Key events include mitochondrial depolarization, increased cytosolic calcium, and the activation of caspases.[3] Furthermore, Alexidine dihydrochloride has been shown to induce cell cycle arrest in cancer cell lines.[1][4]

Caption: Signaling pathway of Alexidine dihydrochloride in cancer cells.

Data Presentation: Efficacy of Alexidine Dihydrochloride in Cancer and Normal Cell Lines

The following table summarizes the reported 50% effective dose (ED50) or 50% inhibitory concentration (IC50) of Alexidine dihydrochloride in various human cancer and normal cell lines. This data highlights the selective toxicity of the compound towards malignant cells.

| Cell Line | Cell Type | Cancer Type | ED50 / IC50 (µM) | Reference |

| FaDu | Human Hypopharyngeal Squamous Cancer | Head and Neck Cancer | ~1.8 | [3] |

| C666-1 | Human Undifferentiated Nasopharyngeal Cancer | Head and Neck Cancer | ~2.6 | [3] |

| Panc-1 | Human Pancreatic Adenocarcinoma | Pancreatic Cancer | ~2.5 | |

| MIA PaCa-2 | Human Pancreatic Adenocarcinoma | Pancreatic Cancer | ~2.5 | |

| AsPC-1 | Human Pancreatic Adenocarcinoma | Pancreatic Cancer | ~2.5 | |

| Psn-1 | Human Pancreatic Adenocarcinoma | Pancreatic Cancer | ~2.5 | |

| H1299 | Human Non-small Cell Lung Carcinoma | Lung Cancer | 2.5 | [5] |

| 786O | Human Renal Cell Carcinoma | Renal Cancer | < 3.125 | [6] |

| A498 | Human Renal Cell Carcinoma | Renal Cancer | > 12.5 | [6] |

| GM05757 | Primary Normal Human Fibroblast | Normal | ~8.8 | [3] |

| HNEpC | Primary Normal Human Nasal Epithelial | Normal | ~8.9 | [3] |

| NIH/3T3 | Mouse Embryonic Fibroblast | Normal | ~19.6 | [3] |

| hTERT-HPNE | Human Pancreatic Nestin-Expressing Cells | Normal | > 2.5 | |

| HEK293 | Human Embryonic Kidney | Normal | > 12.5 | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of Alexidine dihydrochloride on cancer cell lines.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Alexidine dihydrochloride stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Alexidine dihydrochloride in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include untreated control wells (medium only) and vehicle control wells (if the compound is dissolved in a solvent).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for the detection and quantification of apoptotic cells using flow cytometry.

Caption: Experimental workflow for the Annexin V apoptosis assay.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of Alexidine dihydrochloride for the specified time.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of Alexidine dihydrochloride on cell cycle distribution.

Caption: Protocol for cell cycle analysis using Propidium Iodide.

Materials:

-

Treated and untreated cells

-

Cold PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with Alexidine dihydrochloride for the desired duration.

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise.

-

Incubation: Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several days.

-

Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols: Alexidine Dihydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexidine dihydrochloride is a bis-biguanide antiseptic agent that has garnered significant interest for its broad-spectrum antimicrobial and antifungal properties.[1][2] Beyond its established use in dental applications, recent research has highlighted its potential as an anticancer agent and an effective inhibitor of biofilm formation.[3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of Alexidine dihydrochloride, enabling researchers to assess its potential as a therapeutic agent.

Alexidine dihydrochloride's primary mechanism of action in mammalian cells involves the inhibition of the mitochondrial tyrosine phosphatase PTPMT1, which leads to mitochondrial dysfunction and apoptosis.[3][5] In microorganisms, its cationic nature is understood to disrupt cell membrane integrity. Furthermore, it has demonstrated immunomodulatory effects by modulating the JNK signaling pathway in mammalian macrophages.[6][7]

Key In Vitro Assays

A comprehensive in vitro evaluation of Alexidine dihydrochloride typically involves the following assays:

-

Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[8]

-

Biofilm Inhibition and Eradication Assays: To assess the ability of the compound to prevent the formation of biofilms and to destroy pre-formed biofilms.[4]

-

Cytotoxicity Assay: To evaluate the toxic effects of the compound on mammalian cells.[9]

Minimum Inhibitory Concentration (MIC) Assay

This assay is fundamental for determining the antimicrobial potency of Alexidine dihydrochloride against a variety of microorganisms.[8]

Experimental Protocol: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]

Materials:

-

Alexidine dihydrochloride

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Alexidine Dihydrochloride Stock Solution: Prepare a stock solution of Alexidine dihydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of at least 10 times the highest concentration to be tested.[11]

-

Preparation of Microbial Inoculum:

-

From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).[11]

-

Dilute this suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the Alexidine dihydrochloride stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired starting inoculum density.

-

Controls:

-

Growth Control: A well containing 100 µL of broth and 100 µL of the microbial inoculum (no drug).

-

Sterility Control: A well containing 200 µL of uninoculated broth.

-

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

Reading the MIC: The MIC is the lowest concentration of Alexidine dihydrochloride at which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.[11]

Data Presentation: MIC of Alexidine Dihydrochloride Against Various Fungi

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida albicans | ≤1.5 | [3] |

| Candida glabrata | ≤1.5 | [3] |

| Candida parapsilosis | >1.5 | [3] |

| Candida krusei | >1.5 | [3] |

| Cryptococcus neoformans | 1.5 - 6 | [3] |

| Aspergillus fumigatus | 1.5 - 6 | [3] |

Biofilm Assays

These assays are crucial for evaluating the efficacy of Alexidine dihydrochloride against microbial biofilms, which are notoriously resistant to conventional antimicrobial agents.

Experimental Protocol: Biofilm Inhibition Assay

This protocol determines the concentration of Alexidine dihydrochloride required to prevent biofilm formation.[4]

Materials:

-

Alexidine dihydrochloride

-

Sterile 96-well flat-bottom microtiter plates

-

Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)

-

Microbial culture

-

Crystal Violet solution (0.1%)

-

Ethanol (95%) or acetic acid (33%)

-

Microplate reader

Procedure:

-

Preparation of Inoculum and Compound Dilutions: Prepare the microbial inoculum and serial dilutions of Alexidine dihydrochloride in TSB with glucose in a 96-well plate as described for the MIC assay.

-

Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[4]

-

Washing: Carefully discard the planktonic cells from the wells. Wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent cells.

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 20-30 minutes.[4]

-

Washing: Remove the crystal violet solution and wash the wells three times with distilled water.

-

Solubilization: Air-dry the plate for 20 minutes. Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stained biofilm.[4]

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

-

Analysis: The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the growth control.

Experimental Protocol: Biofilm Eradication Assay

This protocol assesses the ability of Alexidine dihydrochloride to eradicate pre-formed biofilms.[4]

Procedure:

-

Biofilm Formation: Prepare a microbial inoculum in TSB with glucose and dispense 200 µL into the wells of a 96-well plate. Incubate at 37°C for 48 hours to allow mature biofilms to form.[4]

-

Removal of Planktonic Cells: Discard the culture medium and wash the wells three times with sterile PBS.

-

Treatment: Prepare serial dilutions of Alexidine dihydrochloride in fresh TSB and add 200 µL to the wells containing the pre-formed biofilms.

-

Incubation: Incubate the plate for an additional 24 hours at 37°C.[4]

-

Quantification: Wash, stain, and solubilize the remaining biofilm as described in the biofilm inhibition assay.

-

Analysis: The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration that results in a significant reduction of the pre-formed biofilm.[4]

Data Presentation: Biofilm Inhibition and Eradication by Alexidine Dihydrochloride

| Organism | Assay | Concentration (µM) | % Reduction | Reference |

| Acinetobacter baumannii | Biofilm Inhibition | 12.5 | >90% | [4] |

| Acinetobacter baumannii | Biofilm Eradication | 25-100 | 60-77.4% | [4] |

| Candida albicans | Biofilm Inhibition | <10 | ~80% | [12] |

| Candida auris | Biofilm Inhibition | <10 | ~80% | [12] |

| Aspergillus fumigatus | Biofilm Inhibition | <10 | ~80% | [12] |

Mammalian Cell Cytotoxicity Assay

This assay is essential to determine the therapeutic window of Alexidine dihydrochloride by assessing its toxicity to mammalian cells.[13]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Alexidine dihydrochloride

-

Mammalian cell line (e.g., A549, HUVEC, J774.2 macrophages)[1][6]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Alexidine dihydrochloride in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The CC50 (50% cytotoxic concentration) can be calculated from the dose-response curve.

Data Presentation: Cytotoxicity of Alexidine Dihydrochloride

| Cell Line | Assay Duration | CC50 (µM) | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 24 h | >10 | [1] |

| A549 (Human Lung Carcinoma) | 24 h | >10 | [1] |

| J774.2 (Macrophage-like) | 24 h | >10 | [1] |

Visualizations

Signaling Pathway

Caption: Alexidine's immunomodulatory effect on macrophages.

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Immunomodulatory effects of alexidine dihydrochloride on mammalian macrophages through the modulation of the JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 10. researchgate.net [researchgate.net]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. Alexidine Dihydrochloride Has Broad-Spectrum Activities against Diverse Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mammalian cell cytotoxicity and genotoxicity analysis of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Alexidine Dihydrochloride Antifungal Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexidine dihydrochloride, a bisbiguanide antiseptic, has demonstrated significant broad-spectrum antifungal activity against a wide array of pathogenic fungi, including drug-resistant strains.[1][2][3][4] Its potential as a repurposed antifungal agent warrants standardized methods for susceptibility testing to ensure reliable and reproducible results in research and preclinical development. These application notes provide detailed protocols for determining the in vitro antifungal activity of Alexidine dihydrochloride and summarize its known efficacy against various fungal species.

Quantitative Data Summary

Alexidine dihydrochloride has shown potent activity against both planktonic fungal cells and biofilms.[2][3] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Alexidine dihydrochloride against a range of clinically relevant fungi.

| Fungal Species | Strain(s) | Alexidine Dihydrochloride MIC (µg/mL) | Reference(s) |

| Candida albicans | Wild-type & Clinical Isolates | 0.38 - 0.78 (MIC₅₀: 0.34 - 0.69 µM) | [5] |

| Candida albicans | Fluconazole-Resistant Strains | ≤1.5 | [2][3] |

| Candida auris | ≤1.5 | [2][3] | |

| Candida glabrata | ≤1.5 | [2][3] | |

| Candida parapsilosis | >1.5 | [2][3] | |

| Candida krusei | >1.5 | [2][3] | |

| Candida haemulonii | sensu stricto | 0.5 | [6][7][8] |

| Cryptococcus neoformans | Comparable to fluconazole | [2][3] | |

| Aspergillus fumigatus | 1.5 - 3 (MIC₅₀) | [3] | |

| Lichtheimia corymbifera | 1.5 - 3 (MIC₅₀) | [3] | |

| Scedosporium apiospermum | 1.5 - 3 (MIC₅₀) | [3] | |

| Trichophyton mentagrophytes | 0.32 (MIC₈₀) | [9] | |

| Trichophyton rubrum | 0.64 (MIC₈₀) | [9] |

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (CLSI M27-A3 based)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guideline for yeast susceptibility testing.[2][10]

1. Preparation of Fungal Inoculum: a. Subculture yeast isolates on Yeast Peptone Dextrose (YPD) agar and incubate at 37°C for 24-48 hours. b. Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. c. Dilute the suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Preparation of Alexidine Dihydrochloride Dilutions: a. Prepare a stock solution of Alexidine dihydrochloride in an appropriate solvent (e.g., sterile water). b. Perform serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.19 to 24 µg/mL).[2]

3. Inoculation and Incubation: a. Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. b. Include a growth control (no drug) and a sterility control (no inoculum). c. Incubate the plates at 35°C for 24-48 hours.[11]

4. Determination of MIC: a. The MIC is defined as the lowest concentration of Alexidine dihydrochloride that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the drug-free growth control.[2][9] This can be assessed visually or by using a spectrophotometer to measure optical density.

Protocol 2: Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (CLSI M38-A2 based)

This protocol is based on the CLSI M38-A2 guideline for filamentous fungi.[9][10]

1. Preparation of Fungal Inoculum: a. Grow the filamentous fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident. b. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). c. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.[12]

2. Preparation of Alexidine Dihydrochloride Dilutions: a. Follow the same procedure as described in Protocol 1, step 2.

3. Inoculation and Incubation: a. Dispense the conidial inoculum into the wells of the microtiter plate. b. Include appropriate growth and sterility controls. c. Incubate the plates at 35°C for 48-72 hours.[12]

4. Determination of MIC: a. The MIC is determined as the lowest drug concentration that shows complete inhibition of growth.[9]

Protocol 3: Fungal Biofilm Susceptibility Testing

1. Biofilm Formation: a. Prepare a standardized fungal cell suspension as described in Protocol 1, step 1. b. Add the suspension to the wells of a flat-bottomed 96-well microtiter plate. c. Incubate for 24-48 hours at 37°C to allow for biofilm formation.[1]

2. Biofilm Susceptibility Assay: a. After the incubation period, gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells. b. Add fresh medium containing serial dilutions of Alexidine dihydrochloride to the wells. c. Incubate for a further 24 hours.

3. Quantification of Biofilm Viability: a. Wash the wells again with PBS. b. Quantify the metabolic activity of the remaining biofilm using a colorimetric assay such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or resazurin.[1] The reduction in color change compared to the untreated control indicates the inhibitory effect of the compound.

Mechanism of Action and Signaling Pathways

Alexidine dihydrochloride exhibits its antifungal effects through a multi-faceted mechanism. It is known to target mitochondrial function, leading to apoptosis in mammalian cells, and a similar mechanism is proposed in fungi.[2][3][10] Studies have shown that it can induce the production of reactive oxygen species (ROS) in Candida albicans.[5] Furthermore, its nature as a bisbiguanide suggests it interacts with and disrupts the fungal cell membrane, leading to leakage of cellular contents such as nucleotides.[6][8] This membrane disruption also contributes to the inhibition of virulence factors like adhesion and hyphal formation.[5]

Caption: Workflow for Antifungal Susceptibility Testing.

Caption: Proposed Mechanism of Action of Alexidine Dihydrochloride.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. journals.asm.org [journals.asm.org]

- 4. (PDF) Alexidine Dihydrochloride Has Broad-Spectrum Activities against Diverse Fungal Pathogens. (2018) | Zeinab Mamouei | 60 Citations [scispace.com]

- 5. Mechanistic insights into antifungal potential of Alexidine dihydrochloride and hexachlorophene in Candida albicans: a drug repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Alexidine as a Potent Antifungal Agent Against Candida HemeuloniiSensu Stricto - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alexidine as a Potent Antifungal Agent Against Candida Hemeulonii Sensu Stricto - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Antifungal activity of alexidine dihydrochloride in a novel diabetic mouse model of dermatophytosis [frontiersin.org]

- 10. Alexidine Dihydrochloride Has Broad-Spectrum Activities against Diverse Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Alexidine Dihydrochloride Biofilm Inhibition Assays